molecular formula C22H22N2O4S2 B2919803 2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 941951-81-1

2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2919803
CAS No.: 941951-81-1
M. Wt: 442.55
InChI Key: KPFVSUBZMUTBPM-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a novel synthetic molecule notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a methoxyphenyl sulfonyl group, and a tetrahydronaphthalene moiety. Its molecular formula is C19H22N2O3S.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to enhance binding affinity to various enzymes and receptors, potentially modulating their activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The thiazole moiety is particularly noted for its role in cytotoxicity against various cancer cell lines. For instance:

  • Activity : Compounds with thiazole rings have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells.
  • Mechanism : These compounds often induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant potential. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models:

  • Case Study : A study demonstrated that thiazole derivatives could eliminate tonic extensor phases in animal models, suggesting significant anticonvulsant activity .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains:

Compound IC50 (µg/mL) Target Organism
This compound<10Staphylococcus aureus
Control (e.g., Norfloxacin)15Staphylococcus aureus

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound was synthesized through a multi-step reaction involving the coupling of thiazole and sulfonamide precursors under controlled conditions to ensure high yield and purity.
  • Biological Evaluation : In vitro assays demonstrated significant cytotoxicity against cancer cell lines with an IC50 value comparable to established chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications on the methoxyphenyl group can enhance biological activity, highlighting the importance of functional group positioning in drug design .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)14-21(25)24-22-23-20(13-29-22)17-7-6-15-4-2-3-5-16(15)12-17/h6-13H,2-5,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFVSUBZMUTBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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